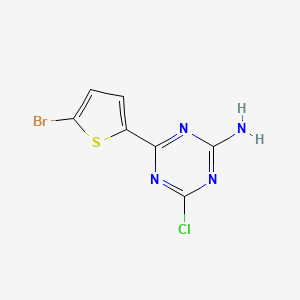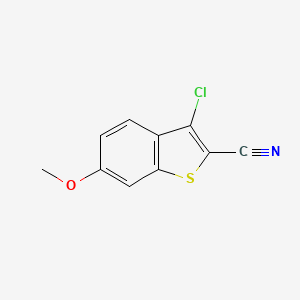![molecular formula C10H15ClO3 B13185837 Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C₁₀H₁₅ClO₃ and a molecular weight of 218.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.4]heptane ring system. It is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
The synthesis of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.
Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate: Lacks the chlorine atom, which affects its reactivity and applications.
Propiedades
Fórmula molecular |
C10H15ClO3 |
|---|---|
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-3-7-4-5-9(6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3 |
Clave InChI |
WPGCOQAXCKFZHO-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2(C1)C(O2)(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185754.png)










![(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185812.png)
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)
![N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13185818.png)
